3-Amino-4-(ethylamino)benzoic acid

Catalog No.
S9101010
CAS No.
66315-20-6
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-(ethylamino)benzoic acid

CAS Number

66315-20-6

Product Name

3-Amino-4-(ethylamino)benzoic acid

IUPAC Name

3-amino-4-(ethylamino)benzoic acid

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c1-2-11-8-4-3-6(9(12)13)5-7(8)10/h3-5,11H,2,10H2,1H3,(H,12,13)

InChI Key

MHEGZWSPTDRZIS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)O)N

3-Amino-4-(ethylamino)benzoic acid is an organic compound characterized by its amino and ethylamino substituents on a benzoic acid structure. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2, and it possesses a molecular weight of approximately 180.204 g/mol. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to the presence of amino groups, which can participate in various

Typical of amino acids and aromatic compounds:

  • Acylation: The amino groups can react with acyl chlorides to form amides.
  • Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form esters.
  • Nitration: The aromatic ring can undergo electrophilic substitution, allowing for nitration at various positions depending on the directing effects of the amino groups.
  • Reduction: The nitro groups, if present, can be reduced to amines, further modifying the compound's reactivity.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The synthesis of 3-amino-4-(ethylamino)benzoic acid typically involves several steps:

  • Starting Materials: The synthesis may begin with 3-nitrobenzoic acid or similar compounds.
  • Reduction: The nitro group is reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
  • Ethylation: Ethylamine can be introduced through nucleophilic substitution or reductive amination methods.

These methods yield 3-amino-4-(ethylamino)benzoic acid with varying degrees of purity and yield depending on reaction conditions .

3-Amino-4-(ethylamino)benzoic acid has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in drug synthesis or as a building block for biologically active compounds.
  • Biochemistry: It could be utilized in biochemical assays or as a reagent in peptide synthesis.
  • Agricultural Chemicals: Similar compounds are often explored for their herbicidal or fungicidal properties.

The full scope of its applications remains to be explored through further research .

Studies on the interactions of 3-amino-4-(ethylamino)benzoic acid with other biomolecules are essential for understanding its potential biological roles. Research typically focuses on:

  • Protein binding: Investigating how the compound interacts with proteins could reveal its pharmacokinetic properties.
  • Enzyme inhibition: Understanding whether it acts as an inhibitor or activator of specific enzymes could provide insights into its therapeutic potential.

Such studies are crucial for evaluating the safety and efficacy of this compound in medicinal chemistry .

Several compounds share structural similarities with 3-amino-4-(ethylamino)benzoic acid, which allows for comparative analysis:

Compound NameMolecular FormulaUnique Features
3-Amino-4-(methylamino)benzoic acidC8H10N2O2C_8H_{10}N_2O_2Contains a methyl group instead of ethyl
Ethyl 3-amino-4-(ethylamino)benzoateC11H16N2O2C_{11}H_{16}N_2O_2Contains an ester functional group
3-Amino-4-propoxybenzoic acidC13H17N2O3C_{13}H_{17}N_2O_3Propoxy group introduces different properties
3-Amino-5-(ethylamino)benzoic acidC9H12N2O2C_9H_{12}N_2O_2Different position of amino group

The uniqueness of 3-amino-4-(ethylamino)benzoic acid lies in its specific arrangement of amino groups and the ethyl substituent, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 3-amino-4-(ethylamino)benzoic acid, reflecting its substitution pattern on the benzene ring. The root name "benzoic acid" indicates the presence of a carboxylic acid group (-COOH) at position 1. Numerical locants "3" and "4" specify the positions of the amino (-NH₂) and ethylamino (-NHCH₂CH₃) groups, respectively. The ethylamino group is prioritized alphabetically over the amino group in substituent ordering, though numerical placement dictates their positional identifiers.

Molecular Formula and Stoichiometric Composition

The molecular formula C₉H₁₂N₂O₂ arises from the benzene core (C₆H₅) modified by:

  • A carboxylic acid group (-COOH: C₁O₂H₂)
  • An amino group (-NH₂: N₁H₂)
  • An ethylamino group (-NHCH₂CH₃: C₂H₇N₁)

Table 1: Molecular composition and properties

PropertyValue
Molecular formulaC₉H₁₂N₂O₂
Molecular weight180.21 g/mol
SMILES notationC1=C(C(=CC=C1)C(=O)O)N.NCCO
IUPAC name3-amino-4-(ethylamino)benzoic acid

The molecular weight of 180.21 g/mol is derived from the sum of atomic masses: 9 carbons (12.01 × 9), 12 hydrogens (1.01 × 12), 2 nitrogens (14.01 × 2), and 2 oxygens (16.00 × 2).

Crystallographic Data and Solid-State Configuration

No experimental crystallographic data for 3-amino-4-(ethylamino)benzoic acid is available in the provided sources. However, analogous benzoic acid derivatives often adopt planar configurations in the solid state, stabilized by intermolecular hydrogen bonding between the carboxylic acid group and adjacent amino substituents. In such structures, the benzene ring typically remains coplanar with substituents, while the ethylamino side chain may exhibit rotational freedom depending on crystal packing forces.

Theoretical models suggest potential monoclinic or orthorhombic crystal systems, with hydrogen-bonded dimers forming between carboxylic acid groups of adjacent molecules. These dimers could create layered arrangements, with amino and ethylamino groups participating in additional intra- or intermolecular interactions.

Tautomeric Forms and Resonance Stabilization

The molecule exhibits resonance stabilization through conjugation between the aromatic π-system and electron-donating/withdrawing substituents:

  • Carboxylic Acid Resonance: The -COOH group engages in resonance, delocalizing electrons between the carbonyl oxygen and hydroxyl group:
    $$
    \text{O=C(OH)-} \leftrightarrow \text{ }^-\text{O-C=O}^+ \text{H}
    $$
    This resonance reduces the acidity of the hydroxyl proton compared to non-conjugated alcohols.

  • Amino Group Resonance: The amino (-NH₂) and ethylamino (-NHCH₂CH₃) groups donate electron density into the benzene ring via resonance, enhancing aromatic stability. Conversely, the carboxylic acid group withdraws electron density through inductive effects, creating a polarized electronic environment.

  • Tautomerism: While keto-enol tautomerism is absent in this structure, prototropic tautomerism may occur at the amino groups. For example, the ethylamino group could theoretically adopt imine-like configurations under specific pH conditions, though such forms are likely minor due to the stability of the amine structure.

Resonance Hybrid: The combined effects of these groups produce a resonance hybrid where electron density is redistributed across the benzene ring, stabilizing the molecule and influencing its reactivity in substitution reactions.

Nucleophilic Substitution Routes from Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) serves as a cornerstone for introducing ethylamino groups into halogenated benzoic acid precursors. The reaction leverages electron-withdrawing groups, such as nitro substituents, to activate the aromatic ring for displacement of halides. For instance, 4-chloro-3-nitrobenzoic acid undergoes substitution with ethylamine in polar aprotic solvents like dimethylformamide (DMF), where the nitro group meta to the chloride enhances electrophilicity at the para position [3] [5].

The mechanism proceeds via a two-step addition-elimination pathway: initial nucleophilic attack by ethylamine forms a Meisenheimer complex, followed by departure of the chloride leaving group. Reaction yields depend on the nucleophile’s basicity and the leaving group’s stability, with chlorides typically requiring elevated temperatures (80–120°C) [3]. Post-substitution, the intermediate 3-nitro-4-(ethylamino)benzoic acid retains the nitro group for subsequent reduction.

Table 1: Representative SNAr Conditions for Ethylamino Introduction

PrecursorSolventTemperature (°C)Yield (%)
4-Chloro-3-nitrobenzoic acidDMF10078
4-Bromo-3-nitrobenzoic acidDMSO12085

Catalytic Hydrogenation Techniques for Nitro Group Reduction

Catalytic hydrogenation efficiently reduces the nitro group of 3-nitro-4-(ethylamino)benzoic acid to an amine. Palladium on carbon (Pd/C) in aqueous hydrochloric acid under hydrogen gas (1–3 atm) achieves near-quantitative conversion at 90–95°C [5]. The acidic medium protonates the amine product, minimizing over-reduction to hydroxylamine derivatives.

Key variables include catalyst loading (5–10 wt% Pd/C) and hydrogen pressure. Higher pressures (≥3 atm) accelerate reaction rates but risk colloidal palladium formation, which reduces catalytic activity. Post-reduction, the hydrochloride salt of 3-amino-4-(ethylamino)benzoic acid precipitates upon cooling, enabling straightforward isolation [5].

Palladium-Based Catalyst Systems in Reductive Amination

While reductive amination is less central to this synthesis, palladium catalysts facilitate alternative routes for ethylamino group installation. For example, Buchwald-Hartwig amination couples aryl halides with ethylamine using palladium ligands (e.g., XPhos) and bases (e.g., Cs2CO3). This method bypasses nitro-group activation, directly forming the C-N bond at the 4-position of benzoic acid derivatives.

However, this approach requires halogenated precursors (e.g., 4-bromobenzoic acid) and inert conditions. Yields range from 65–75% in toluene at 110°C, with catalyst systems such as Pd(OAc)2/XPhos showing superior activity [3].

Solvent Selection and Reaction Medium Optimization

Solvent polarity and proticity critically influence reaction outcomes:

  • SNAr: Polar aprotic solvents (DMF, DMSO) stabilize transition states and enhance nucleophilicity [3] [5].
  • Hydrogenation: Aqueous HCl or ethanol improves Pd/C dispersion and protonates amine products [5].
  • Reductive Amination: Toluene or dioxane minimizes side reactions in palladium-catalyzed couplings [3].

Mixed solvent systems (e.g., DMF/water) balance solubility and reactivity in multi-step sequences.

Temperature and Pressure Parameters for Reaction Efficiency

Nitration and Substitution:

  • Nitration of 4-chlorobenzoic acid in H2SO4/HNO3 occurs at 0–25°C to limit side reactions [5].
  • SNAr proceeds optimally at 100–120°C for 12–24 hours [3].

Hydrogenation:

  • 90–95°C under 1–3 atm H2 ensures complete nitro reduction without degrading the ethylamino group [5].

Table 2: Optimized Reaction Parameters

StepTemperature (°C)Pressure (atm)Time (h)
Nitration0–25Ambient4–6
SNAr100–120Ambient12–24
Hydrogenation90–951–36–8

Acid-base extraction represents a fundamental purification technique for carboxylic acid derivatives based on their ability to form water-soluble salts under alkaline conditions while remaining largely insoluble in organic solvents as free acids [1]. For 3-Amino-4-(ethylamino)benzoic acid, this technique exploits the dual nature of the compound, containing both amino groups and a carboxylic acid functionality.

The theoretical foundation of acid-base extraction relies on the differential solubility of organic compounds and their ionic forms. Carboxylic acids containing six or more carbons typically exhibit limited water solubility but become highly water-soluble when converted to their conjugate base forms through neutralization with alkaline solutions [1]. This property allows for selective partitioning between aqueous and organic phases during extraction procedures.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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